molecular formula C29H62OSi B14720596 Ethoxy(trinonyl)silane CAS No. 6304-54-7

Ethoxy(trinonyl)silane

Cat. No.: B14720596
CAS No.: 6304-54-7
M. Wt: 454.9 g/mol
InChI Key: YDZAPIAQYVADNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethoxy(trinonyl)silane: is an organosilicon compound characterized by the presence of ethoxy and trinonyl groups attached to a silicon atom. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(trinonyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethoxy(trinonyl)silane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.

    Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: Ethoxy groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Hydrolysis: Typically performed in the presence of an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.

    Substitution: Various nucleophiles can be used to replace the ethoxy groups, depending on the desired product.

Major Products Formed:

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Silanes with different functional groups.

Scientific Research Applications

Chemistry: Ethoxy(trinonyl)silane is used as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane bonds makes it valuable in the production of silicone-based materials.

Biology: In biological research, this compound can be used to modify surfaces to enhance biocompatibility or to immobilize biomolecules for various assays.

Medicine: The compound’s ability to form stable, biocompatible coatings makes it useful in medical device manufacturing, particularly for implants and other devices that require long-term stability in biological environments.

Industry: this compound is employed in the production of coatings, adhesives, and sealants. Its ability to improve adhesion between different materials is particularly valuable in the automotive and construction industries.

Mechanism of Action

The primary mechanism by which ethoxy(trinonyl)silane exerts its effects is through the formation of siloxane bonds. These bonds are highly stable and resistant to chemical and thermal degradation. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane networks. This process is facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

    Triethoxysilane: Similar in structure but with three ethoxy groups attached to the silicon atom.

    Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica materials.

    Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.

Uniqueness: Ethoxy(trinonyl)silane is unique due to the presence of the trinonyl group, which imparts specific hydrophobic properties and influences the compound’s reactivity and applications. Compared to other silanes, this compound offers a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

6304-54-7

Molecular Formula

C29H62OSi

Molecular Weight

454.9 g/mol

IUPAC Name

ethoxy-tri(nonyl)silane

InChI

InChI=1S/C29H62OSi/c1-5-9-12-15-18-21-24-27-31(30-8-4,28-25-22-19-16-13-10-6-2)29-26-23-20-17-14-11-7-3/h5-29H2,1-4H3

InChI Key

YDZAPIAQYVADNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](CCCCCCCCC)(CCCCCCCCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.